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molecular formula C6H6N2 B1301852 1-methyl-1H-pyrrole-2-carbonitrile CAS No. 34884-10-1

1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B1301852
M. Wt: 106.13 g/mol
InChI Key: JRQSGIQEBOZPHK-UHFFFAOYSA-N
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Patent
US07446211B2

Procedure details

The solution of 1-methylpyrrole-2-carbonitrile (0.131 g, 1.23 mmol), triisopropylborate (250 μL, 1.08 mmol), and THF (4 mL) was cooled to about −4° C. and 2M LDA (0.6 mL, 1.2 mmol) was added dropwise from a syringe. The bath was removed and the suspension was allowed to warm to about 13° C. within about 2 hours. After cooling and quenching with water and 5% aqueous HCl, the product was extracted with diethylether. The organic layer was evaporated to give an oil which solidified upon standing to give 0.130 g (70% yield) of (5-cyano-1-methyl-1H-pyrrol-2-yl) boronic acid. 1H-NMR (DMSO-d6): δ 8.38, 6.87, 6.77, and 3.88.
Quantity
0.131 g
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]#[N:8].C([O:12][B:13](OC(C)C)[O:14]C(C)C)(C)C.[Li+].CC([N-]C(C)C)C>C1COCC1>[C:7]([C:3]1[N:2]([CH3:1])[C:6]([B:13]([OH:14])[OH:12])=[CH:5][CH:4]=1)#[N:8] |f:2.3|

Inputs

Step One
Name
Quantity
0.131 g
Type
reactant
Smiles
CN1C(=CC=C1)C#N
Name
Quantity
250 μL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
13 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
quenching with water and 5% aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethylether
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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